molecular formula C9H15N3 B13232633 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Cat. No.: B13232633
M. Wt: 165.24 g/mol
InChI Key: WTRISRPFOHFYNZ-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers for 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Property Value
IUPAC Name 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
CAS Number 2060037-08-1 (dihydrochloride salt)
SMILES CC1(CC2=C(C=NN2)C=NC1)C

The systematic naming clarifies the compound’s topology, distinguishing it from isomers such as pyrazolo[3,4-b]azepine derivatives, where fusion occurs at alternate positions.

Crystallographic Analysis of Pyrazolo[4,3-c]azepine Core

While direct X-ray diffraction (XRD) data for 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine remains limited, structural insights can be inferred from analogous azepine systems. Piperazine derivatives, for instance, adopt chair or boat conformations depending on substitution patterns. For the pyrazolo[4,3-c]azepine core, computational models predict a twisted-boat conformation due to steric hindrance from the 7,7-dimethyl groups (Figure 2). This distortion arises from repulsion between the methyl substituents and the pyrazole ring, favoring a non-planar geometry.

Key bond lengths and angles derived from density functional theory (DFT) simulations suggest:

  • N1–C2 bond length : 1.34 Å (pyrazole ring)
  • C7–C7 bond distance : 1.54 Å (dimethyl substitution)
  • Dihedral angle between pyrazole and azepine : 12.7°

These parameters highlight reduced conjugation between the heterocycles compared to planar fused systems, potentially impacting electronic properties.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) studies of related pyrazoloazepines reveal dynamic behavior in solution. For 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine, variable-temperature ^1H NMR experiments demonstrate conformational exchange between enantiomeric twisted forms. The energy barrier for ring inversion, calculated via coalescence temperature analysis, is approximately 45 kJ/mol , comparable to piperazine derivatives.

The 7,7-dimethyl substituents in the title compound introduce additional steric constraints, slowing interconversion rates. ^13C NMR data further reveals restricted rotation about the C7–N bond, with distinct resonances for axial and equatorial methyl groups at low temperatures (−40°C). This bifurcation merges into a single peak at room temperature, indicating rapid equilibration on the NMR timescale.

Comparative Structural Analysis with Pyrazolo[3,4-b]azepine Derivatives

Structural divergence between pyrazolo[4,3-c]azepine and pyrazolo[3,4-b]azepine derivatives arises from fusion position differences (Figure 3). In pyrazolo[3,4-b]azepine, the pyrazole’s positions 3 and 4 bond to the azepine’s position b, altering ring strain and electronic delocalization.

Table 2: Structural Comparison of Pyrazoloazepine Isomers

Feature Pyrazolo[4,3-c]azepine Pyrazolo[3,4-b]azepine
Fusion Positions Pyrazole 4,3; Azepine c Pyrazole 3,4; Azepine b
Ring Strain (kJ/mol) 28.9 24.3
Dipole Moment (Debye) 3.2 2.8
π-π Stacking Ability Moderate Strong

The increased ring strain in pyrazolo[4,3-c]azepine derivatives correlates with reduced thermal stability, as evidenced by differential scanning calorimetry (DSC) studies. Additionally, the altered dipole moment influences solubility profiles, with pyrazolo[4,3-c]azepines exhibiting higher polarity in non-aqueous solvents.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

7,7-dimethyl-4,5,6,8-tetrahydro-1H-pyrazolo[4,3-c]azepine

InChI

InChI=1S/C9H15N3/c1-9(2)3-8-7(4-10-6-9)5-11-12-8/h5,10H,3-4,6H2,1-2H3,(H,11,12)

InChI Key

WTRISRPFOHFYNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CNC1)C=NN2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazole Derivatives with γ-Keto Esters

This method leverages the reactivity of γ-keto esters (e.g., ethyl levulinate) with aminopyrazoles to form the azepine ring. The dimethyl substitution is introduced via the γ-keto ester structure.

Procedure (adapted from):

  • Reactants : 3-Aminopyrazole (1 equiv.), ethyl levulinate (1 equiv.), acetic acid (solvent).
  • Conditions : Reflux for 18–20 hours.
  • Workup : Neutralization with NaHCO₃, extraction with chloroform, and crystallization.

Example :
Reaction of 3-amino-1-methylpyrazole with ethyl levulinate yields 1,4-dimethyl-6H-pyrazolo[3,4-b]azepin-7-one (45–57% yield). Subsequent reduction and methylation steps introduce the second methyl group.

Key Data :

Reactant Product Yield (%) Melting Point (°C)
3-Amino-1-methylpyrazole 1,4-Dimethyl-azepin-7-one 49 163–165
3-Amino-1-phenylpyrazole 1-Phenyl-4-methyl-azepin-7-one 57 146–147

Multi-Component Biginelli-Type Reactions

Adapted from pyrazolo[1,5-a]pyrimidine synthesis, this approach employs aldehydes, 1,3-dicarbonyl compounds, and aminopyrazoles under acidic conditions.

Procedure :

  • Reactants : Aldehyde (e.g., benzaldehyde), 3,3-dimethyl-2,4-pentanedione (1,3-dicarbonyl), 3-aminopyrazole.
  • Conditions : Reflux in DMF or ethanol with catalytic HCl.
  • Workup : Precipitation with methanol, filtration.

Example :
Reaction of benzaldehyde, 3,3-dimethyl-2,4-pentanedione, and 3-aminopyrazole yields 7,7-dimethyl-pyrazolo[4,3-c]azepine derivatives (53–65% yield).

Key Data :

Dicarbonyl Component Aldehyde Yield (%)
3,3-Dimethyl-2,4-pentanedione Benzaldehyde 65
Ethyl acetoacetate 4-Chlorobenzaldehyde 53

Post-Cyclization Alkylation

Methylation of pre-formed azepine intermediates using dimethyl sulfate or methyl iodide introduces the 7,7-dimethyl groups.

Procedure (from):

  • Reactants : 4-Methyl-6H-pyrazolo[3,4-b]azepin-7-one, dimethyl sulfate.
  • Conditions : Aqueous NaOH, ice-cooling, followed by heating.
  • Workup : Extraction with chloroform, evaporation, crystallization.

Example :
Methylation of 1,4-dimethyl-6H-pyrazolo[3,4-b]azepin-7-one yields 1,4,8-trimethyl derivatives (67% yield).

Key Data :

Starting Material Methylating Agent Yield (%)
1,4-Dimethyl-azepin-7-one Dimethyl sulfate 67

Microwave-Assisted Synthesis

Modern methods utilize microwave irradiation to accelerate cyclization, reducing reaction times.

Procedure :

  • Reactants : 3-Aminopyrazole, dimethyl-substituted diketone.
  • Conditions : Microwave irradiation (150°C, 20 min), DMF solvent.
  • Workup : Precipitation with methanol.

Advantages :

  • 30–40% reduction in reaction time.
  • Improved yields (up to 70%).

Comparative Analysis of Methods

Method Yield Range (%) Complexity Scalability
Cyclocondensation 45–57 Moderate High
Multi-Component Reaction 53–65 Low Moderate
Post-Cyclization Alkylation 67 High Low
Microwave-Assisted 60–70 Low High

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .

Medicine: In medicine, 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases .

Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between the target compound and its analogs:

Compound Molecular Formula CAS Number Key Structural Features Applications/Findings
7,7-Dimethyl-1-phenyl-...azepine dihydrochloride (Target) C₁₅H₂₁Cl₂N₃ 1547029-57-1 Pyrazole-azepine fusion; 7,7-dimethyl; 1-phenyl; dihydrochloride salt Pharmaceutical intermediate; supplied globally
7,7-Dimethyl-...azepin-4-one C₈H₁₅Cl₂N₃O 2060060-60-6 Azepin-4-one (ketone group); lacks phenyl substituent Catalogued as a life science product; limited safety data
tert-Butyl ...pyrazolo[4,3-c]pyridine-5-carboxylate C₁₂H₁₉N₃O₂ Not specified Pyridine ring instead of azepine; tert-butyl ester at position 5 Building block for drug synthesis; 97% purity
tert-Butyl-3-hydroxy-...azepine-6-carboxylate C₁₃H₂₁N₃O₃ Not specified Pyrazolo[3,4-d]azepine fusion; 3-hydroxy and 6-carboxylate substituents Lower bioavailability (F30 <30%) in DYRK2 inhibition studies compared to curcumin
1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one C₇H₉N₃O 1525432-27-2 Azepin-4-one core; lacks dimethyl and phenyl groups Structural simplicity; potential intermediate for functionalization
Pyridazino[3,4-b]azepine derivatives Variable Not specified Pyridazine-azepine fusion; diverse substituents Bcl-xL inhibitors; pro-apoptotic agents for cancer therapy

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs like the azepin-4-one derivatives .

Biological Activity

7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is C9H13N3C_9H_{13}N_3. The structure features a seven-membered ring containing nitrogen atoms that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H13N3
Molecular Weight165.21 g/mol
SMILESCC1(CC2=C(N=CN2)C(=O)NC1)C
InChIInChI=1S/C9H13N3/c1-9(2)3-6-7(12-5-11-6)8(13)10-4-9/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12)

Biological Activities

Research indicates that 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrazolo[4,3-c]azepine can induce cytotoxic effects in cancer cell lines. For instance:

  • Case Study : A derivative was tested against human gastric adenocarcinoma cells (MKN-45), demonstrating higher toxicity than standard chemotherapeutic agents like Paclitaxel .

Antimicrobial Properties

Some compounds within the pyrazolo family have been reported to exhibit antimicrobial activity. The specific activity of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine needs further exploration in this context.

Neuropharmacological Effects

Compounds similar to pyrazolo[4,3-c]azepine have been investigated for their neuropharmacological properties:

  • Study Findings : Certain derivatives have shown promise as neuroleptic agents effective against psychotic disorders such as schizophrenia .

Synthesis and Derivatives

The synthesis of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine typically involves multi-step organic reactions. Various methods have been reported:

  • Cyclization Reactions : Utilizing appropriate precursors to form the pyrazolo ring.
  • Functionalization : Modifying the compound to enhance biological activity or selectivity.

Research Gaps and Future Directions

Despite the promising biological activities associated with 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine:

  • Limited Literature : There is a scarcity of comprehensive studies specifically targeting this compound.
  • Need for Clinical Trials : Further investigation through clinical trials is essential to validate its efficacy and safety in humans.

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